2,4-Dihydroxy-3-isopropylbenzaldehyde
Description
2,4-Dihydroxy-3-isopropylbenzaldehyde is an aromatic aldehyde derivative featuring hydroxyl groups at the 2- and 4-positions and an isopropyl substituent at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol. The aldehyde and hydroxyl groups suggest reactivity in synthetic applications (e.g., Schiff base formation) and possible pharmacological activities, including antioxidant or antimicrobial effects .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2,4-dihydroxy-3-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-6(2)9-8(12)4-3-7(5-11)10(9)13/h3-6,12-13H,1-2H3 |
InChI Key |
IEPHMWPBTAUQIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1O)C=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,4-Dihydroxy-3-isopropylbenzaldehyde can be achieved through several methods. One common approach involves the bromination of 3,5-dihydroxytoluene, followed by isopropylation and subsequent oxidation to yield the desired product . Another method includes the protection of hydroxyl groups, bromination, isopropylation, hydrolysis, and deprotection steps . These methods are advantageous due to their mild reaction conditions and suitability for industrial production.
Chemical Reactions Analysis
2,4-Dihydroxy-3-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dihydroxy-3-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,4-Dihydroxy-3-isopropylbenzaldehyde exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the aldehyde group can participate in nucleophilic addition reactions, modifying biological pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between 2,4-Dihydroxy-3-isopropylbenzaldehyde and related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Physical Form | Key Applications |
|---|---|---|---|---|---|
| 2,4-Dihydroxy-3-isopropylbenzaldehyde | C₁₀H₁₂O₃ | 180.20 | 2,4-dihydroxy, 3-isopropyl | Not reported | Synthetic intermediates, potential pharmacology |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 4-hydroxy | Powder | Ethnopharmacology, antimicrobial research |
| Caffeic Acid | C₉H₈O₄ | 180.16 | 3,4-dihydroxy, propenoic acid side chain | Yellow crystals | Antioxidant, food additives, cosmetics |
- Hydroxybenzaldehydes : 4-Hydroxybenzaldehyde (CAS 123-08-0) lacks the 2-hydroxy and isopropyl groups, reducing steric hindrance and lipophilicity compared to the target compound. Its simpler structure correlates with lower molecular weight (122.12 g/mol) and applications in traditional medicine .
- Caffeic Acid: A dihydroxy derivative with a propenoic acid chain instead of an aldehyde. The carboxylic acid group enhances water solubility and broadens its utility in food preservation and antioxidant formulations .
Research Findings and Limitations
- 4-Hydroxybenzaldehyde : Studies by Ha et al. (2000) identified dose-dependent antimicrobial effects against Staphylococcus aureus . However, its single hydroxyl group limits radical-scavenging capacity compared to dihydroxy analogs.
- Caffeic Acid : Yi et al. (2010) reported inhibition of tyrosinase activity, supporting its use in hyperpigmentation treatments . Its carboxylic acid group, however, may reduce stability under acidic conditions.
- Further research is needed to validate its biological activities and optimize synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
